![molecular formula C20H18N2O B3980058 N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3980058.png)
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide
Overview
Description
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, with a phenyl group substituted at the 1-position of the ethyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is usually achieved by the reaction of 4-phenylbenzaldehyde with ethylamine under controlled conditions.
Cyclization: The intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the pyridine ring.
Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like thionyl chloride and ammonia.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the phenyl group.
Scientific Research Applications
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Isonicotinamide: A pyridine-4-carboxamide derivative with similar structural features but different biological activities.
Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring, which exhibit different chemical and biological properties due to the presence of a five-membered ring structure.
Piperidine Derivatives: Compounds with a piperidine ring, known for their diverse pharmacological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15(22-20(23)19-9-5-6-14-21-19)16-10-12-18(13-11-16)17-7-3-2-4-8-17/h2-15H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBKUBHPGZTEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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